PF-06263276

Catalog No.
S539157
CAS No.
1421502-62-6
M.F
C31H31FN8O2
M. Wt
566.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-06263276

CAS Number

1421502-62-6

Product Name

PF-06263276

IUPAC Name

[2-[6-(2-ethyl-5-fluoro-4-hydroxyphenyl)-1H-indazol-3-yl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-(5-piperidin-1-ylpyrazin-2-yl)methanone

Molecular Formula

C31H31FN8O2

Molecular Weight

566.6 g/mol

InChI

InChI=1S/C31H31FN8O2/c1-2-18-13-27(41)22(32)14-21(18)19-6-7-20-24(12-19)37-38-29(20)30-35-23-8-11-40(17-26(23)36-30)31(42)25-15-34-28(16-33-25)39-9-4-3-5-10-39/h6-7,12-16,41H,2-5,8-11,17H2,1H3,(H,35,36)(H,37,38)

InChI Key

XDJGNPSZQSWJCV-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)C6=CN=C(C=N6)N7CCCCC7)F)O

Solubility

Soluble in DMSO

Synonyms

PF-06263276; PF 06263276; PF06263276; PF-6263276; PF 6263276; PF6263276.

Canonical SMILES

CCC1=CC(=C(C=C1C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)C6=CN=C(C=N6)N7CCCCC7)F)O

Description

The exact mass of the compound {2-[6-(2-Ethyl-5-Fluoro-4-Hydroxyphenyl)-2h-Indazol-3-Yl]-3,4,6,7-Tetrahydro-5h-Imidazo[4,5-C]pyridin-5-Yl}[5-(Piperidin-1-Yl)pyrazin-2-Yl]methanone is 566.2554 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

This molecule, also referred to as 7GS or by its systematic name, is being investigated for its potential as a JAK inhibitor []. Here's a breakdown of the scientific research application:

JAK Inhibition:

Janus Kinase (JAK) is a family of enzymes involved in various cellular processes, including immune response and inflammation. Inhibiting JAK has shown promise in treating inflammatory diseases []. {2-[6-(2-Ethyl-5-Fluoro-4-Hydroxyphenyl)-2h-Indazol-3-Yl]-3,4,6,7-Tetrahydro-5h-Imidazo[4,5-C]pyridin-5-Yl}[5-(Piperidin-1-Yl)pyrazin-2-Yl]methanone} is being studied for its ability to bind and inhibit JAK enzymes, potentially leading to therapeutic effects in conditions like rheumatoid arthritis, inflammatory bowel disease, and atopic dermatitis [].

Structure and Activity Relationship Studies:

Research on this molecule includes exploring the relationship between its chemical structure and inhibitory activity against JAK enzymes. By understanding how different parts of the molecule influence its interaction with JAK, scientists can potentially design even more potent and selective JAK inhibitors [].

Preclinical Studies:

While detailed information on preclinical studies isn't publicly available, the presence of {2-[6-(2-Ethyl-5-Fluoro-4-Hydroxyphenyl)-2h-Indazol-3-Yl]-3,4,6,7-Tetrahydro-5h-Imidazo[4,5-C]pyridin-5-Yl}[5-(Piperidin-1-Yl)pyrazin-2-Yl]methanone} in the Protein Data Bank (PDB) suggests that researchers have likely studied its interactions with proteins, including potentially JAK enzymes [].

PF-06263276 is a compound classified as a pan-Janus kinase inhibitor, primarily developed for therapeutic applications in inflammatory diseases and conditions such as asthma and atopic dermatitis. Janus kinases are a family of intracellular enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors. By inhibiting these kinases, PF-06263276 aims to modulate immune responses and reduce inflammation effectively. Its design allows for both inhaled and topical delivery, enhancing its applicability in treating localized conditions while minimizing systemic side effects .

, notably cross-coupling techniques such as Suzuki–Miyaura and Buchwald–Hartwig amination reactions. These reactions facilitate the formation of complex molecular structures by enabling the coupling of aryl halides with organometallic reagents or amines, which are essential steps in constructing the compound's intricate framework .

PF-06263276 exhibits significant biological activity as a pan-Janus kinase inhibitor. It targets multiple Janus kinases, including Janus kinase 1, Janus kinase 2, and Janus kinase 3, which are involved in various signaling pathways related to inflammation and immune responses. Preclinical studies have demonstrated its efficacy in reducing cytokine-mediated inflammation, making it a promising candidate for treating chronic inflammatory diseases .

The synthesis of PF-06263276 has been documented in several studies. The process typically involves:

  • Formation of Key Intermediates: Initial steps include the synthesis of aryl halides and amines that serve as precursors.
  • Cross-Coupling Reactions: Utilizing Suzuki–Miyaura or Buchwald–Hartwig reactions to form the core structure.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity levels suitable for clinical applications .

PF-06263276 has potential applications in treating various inflammatory diseases, particularly those mediated by cytokine signaling pathways. Its ability to be administered via inhalation or topical routes makes it suitable for conditions like asthma, where localized action is beneficial. Additionally, its broad-spectrum inhibition may offer advantages in treating multiple inflammatory disorders simultaneously .

Interaction studies have focused on understanding how PF-06263276 affects cellular signaling pathways and its pharmacokinetic properties. Research indicates that it effectively modulates the activity of cytokines involved in inflammation, leading to decreased symptoms in preclinical models of asthma and dermatitis. Furthermore, studies have explored its interactions with other drugs, assessing potential synergies or antagonistic effects when used in combination therapies .

Several compounds share structural or functional similarities with PF-06263276. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
TofacitinibSelective Janus kinase inhibitorOral administration; specific for Janus kinase 1 and 3
RuxolitinibJanus kinase 1 and 2 inhibitorApproved for myelofibrosis; oral use
BaricitinibJanus kinase 1 and 2 inhibitorApproved for rheumatoid arthritis; oral use
UpadacitinibSelective Janus kinase 1 inhibitorDeveloped for atopic dermatitis; oral use

PF-06263276 stands out due to its pan-inhibitory action on multiple Janus kinases, allowing it to target a broader range of inflammatory pathways compared to more selective inhibitors like Tofacitinib or Baricitinib. This broad-spectrum activity may provide enhanced therapeutic benefits in treating complex inflammatory conditions .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

566.25540042 g/mol

Monoisotopic Mass

566.25540042 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

86YZ7HCC8V

Dates

Modify: 2024-04-14
1: Jones P, Storer RI, Sabnis YA, Wakenhut FM, Whitlock GA, England KS, Mukaiyama

Explore Compound Types